molecular formula C17H10F5NO B2549929 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline CAS No. 338750-08-6

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B2549929
CAS No.: 338750-08-6
M. Wt: 339.265
InChI Key: SZHQWSMOQFRBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C17H10F5NO and its molecular weight is 339.265. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination techniques have been explored to achieve regioselective anodic fluorination of quinolyl sulfides, including those with trifluoromethyl groups on the quinoline ring. The presence of a trifluoromethyl group significantly enhances the efficiency of this fluorination process, which is conducted using Et(4)NF.nHF and Et(3)N.3HF as supporting electrolytes in dimethoxyethane. This method provides a route for the alpha-fluorination of these sulfides, yielding fluorinated products in good yields and showcasing the impact of solvent effects on the fluorination efficiency (Dawood & Fuchigami, 1999).

Synthesis and Structural Analysis

The synthesis of quinoline derivatives has been extensively studied for their potential applications in biological and nonlinear optical (NLO) research. Through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, novel quinoline derivatives have been synthesized and their structures confirmed using various analytical techniques. Density Functional Theory (DFT) calculations have been employed to explore their electronic properties, revealing insights into their stability and NLO potential. These studies highlight the versatility of quinoline derivatives in technological applications, underlining the important role of electron-donating and withdrawing groups in determining their electronic and optical properties (Khalid et al., 2019).

Corrosion Inhibition Studies

Quinoxalines, including those with trifluoromethyl groups, have been investigated as corrosion inhibitors for metals. Quantum chemical calculations based on DFT have elucidated the relationship between molecular structure and inhibition efficiency. These studies provide valuable insights into the protective capabilities of quinoxaline derivatives against corrosion, offering potential applications in material science and engineering (Zarrouk et al., 2014).

Bioimaging Applications

Quinoline derivatives, particularly those synthesized with specific functional groups such as amino and trifluoromethyl groups, have been identified as promising candidates for bioimaging applications. Their strong intramolecular charge-transfer fluorescence, with large Stokes shifts, allows for specific targeting and imaging of cellular structures, such as the Golgi apparatus, in live cells. This demonstrates the potential of quinoline derivatives in the development of low-cost, efficient bioimaging probes (Chen et al., 2019).

Optical and Morphological Studies

Tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, revealing their optical properties, including solvatochromism and aggregation-induced emission (AIE). These properties, attributed to the presence of electron-donating and withdrawing groups, underline the potential of these compounds in the development of optical materials and devices (Rajalakshmi & Palanisami, 2020).

Safety and Hazards

The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is labeled as an irritant .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQWSMOQFRBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.